![molecular formula C16H13BrFNO2 B4408818 4-(allyloxy)-N-(4-bromo-2-fluorophenyl)benzamide](/img/structure/B4408818.png)
4-(allyloxy)-N-(4-bromo-2-fluorophenyl)benzamide
Overview
Description
4-(allyloxy)-N-(4-bromo-2-fluorophenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and its potential for use in a variety of research applications.
Mechanism of Action
The specific mechanism of action of 4-(allyloxy)-N-(4-bromo-2-fluorophenyl)benzamide is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes involved in various cellular processes. This inhibition can lead to a variety of biochemical and physiological effects, which are discussed in more detail below.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific application and dosage used. Some of the potential effects of this compound include:
- Inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis
- Induction of apoptosis (programmed cell death) in cancer cells
- Reduction of inflammation and oxidative stress in various tissues
- Modulation of neurotransmitter levels in the brain
Advantages and Limitations for Lab Experiments
One advantage of using 4-(allyloxy)-N-(4-bromo-2-fluorophenyl)benzamide in lab experiments is its potent inhibitory effects on specific enzymes, which can provide valuable insights into the underlying mechanisms of various cellular processes. However, one limitation of this compound is its potential toxicity at high doses, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research involving 4-(allyloxy)-N-(4-bromo-2-fluorophenyl)benzamide. Some possible areas of focus include:
- Further investigation of the specific mechanisms of action of this compound, including its interactions with specific enzymes and cellular pathways
- Development of new drug candidates based on the chemical structure of this compound
- Exploration of the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders
- Investigation of the potential side effects and toxicity of this compound at different doses and in different cellular contexts.
Scientific Research Applications
4-(allyloxy)-N-(4-bromo-2-fluorophenyl)benzamide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate for the treatment of various diseases.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-prop-2-enoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO2/c1-2-9-21-13-6-3-11(4-7-13)16(20)19-15-8-5-12(17)10-14(15)18/h2-8,10H,1,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNJFUBZBBLWSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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